2-Acetamido-2-methyl-3-butenoic acid
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Overview
Description
2-Acetamido-2-methyl-3-butenoic acid is an organic compound with the molecular formula C7H11NO3 It is a derivative of butenoic acid and is characterized by the presence of an acetamido group and a methyl group attached to the butenoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-2-methyl-3-butenoic acid can be achieved through several methods. One common approach involves the reaction of 2-methyl-3-butenoic acid with acetic anhydride in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained at around 50-60°C. The product is then purified through recrystallization or chromatography to obtain the desired compound with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The starting materials, such as 2-methyl-3-butenoic acid and acetic anhydride, are fed into the reactor, and the reaction is carried out under controlled conditions. The product is then separated and purified using techniques such as distillation, crystallization, or extraction .
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-2-methyl-3-butenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Acetamido-2-methyl-3-butenoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Acetamido-2-methyl-3-butenoic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
Crotonic acid: A similar compound with a butenoic acid backbone but lacking the acetamido group.
Isocrotonic acid: Another isomer of butenoic acid with a different arrangement of the double bond.
3-Butenoic acid: A structural isomer with the double bond located at a different position.
Uniqueness
2-Acetamido-2-methyl-3-butenoic acid is unique due to the presence of both the acetamido and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H11NO3 |
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Molecular Weight |
157.17 g/mol |
IUPAC Name |
2-acetamido-2-methylbut-3-enoic acid |
InChI |
InChI=1S/C7H11NO3/c1-4-7(3,6(10)11)8-5(2)9/h4H,1H2,2-3H3,(H,8,9)(H,10,11) |
InChI Key |
GQGHEVIQRQSXPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C)(C=C)C(=O)O |
Origin of Product |
United States |
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